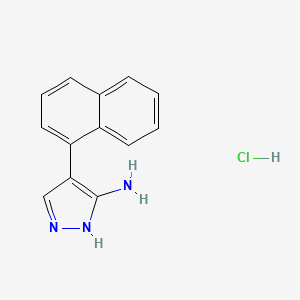
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride
Description
Properties
IUPAC Name |
4-naphthalen-1-yl-1H-pyrazol-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3.ClH/c14-13-12(8-15-16-13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGUMVGFXXUSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(NN=C3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride typically involves the reaction of 1-naphthylamine
Biological Activity
4-(1-Naphthyl)-1H-pyrazol-3-ylamine hydrochloride is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12ClN3
- Molecular Weight : 245.71 g/mol
- CAS Number : 1177284-23-9
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. A specific study demonstrated that modifications in the pyrazole structure can enhance antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The pyrazole nucleus has been extensively studied for its anti-inflammatory properties. Compounds derived from this structure have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives were evaluated for their ability to reduce inflammation in animal models, with some compounds achieving up to 85% inhibition of cytokine release at specific concentrations .
Anticancer Activity
Several studies have explored the potential of pyrazole derivatives as anticancer agents. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation. In vitro studies have indicated that certain pyrazole compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of enzymes involved in inflammatory pathways and microbial metabolism.
- Receptor Modulation : Some compounds influence receptor activity related to pain and inflammation, providing analgesic effects.
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s 1-naphthyl group distinguishes it from simpler aryl-substituted pyrazoles. Key analogues include:
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p, ): These feature chloro, cyano, and methyl substituents.
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (): A simpler pyrazole derivative with an ethyl-methyl substituent. Its lower molecular weight (175.66 vs. ~283.7 for the target compound) results in distinct physicochemical properties, such as higher volatility and lower melting points .
Table 1: Structural and Physical Properties
*Estimated based on structural similarity.
Spectroscopic and Analytical Data
- NMR : The target compound’s 1H-NMR would exhibit aromatic proton signals from the naphthyl group (δ ~7.4–8.3 ppm), distinct from phenyl-substituted analogues (e.g., 3a: δ 7.43–7.61 ppm) .
- Mass Spectrometry : The naphthyl group increases molecular weight, leading to higher m/z values (e.g., 3a: [M+H]⁺ = 403.1 vs. ~283.7 for the target compound*).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


